N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
This compound features a complex heterocyclic scaffold, integrating a 1,3-benzodioxole moiety, a 1,2,4-triazolo[4,3-a]quinoxaline core, and a 4-isopropylphenoxy substituent linked via an acetamide bridge. The 1,3-benzodioxole group is known for enhancing metabolic stability and bioavailability, while the triazoloquinoxaline core may contribute to π-π stacking interactions in enzyme binding pockets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16(2)17-7-10-19(11-8-17)37-26-25-30-31(27(34)32(25)21-6-4-3-5-20(21)29-26)14-24(33)28-18-9-12-22-23(13-18)36-15-35-22/h3-13,16H,14-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVKQYHVNODHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the triazoloquinoxaline core . The benzodioxole ring can be introduced through a series of electrophilic aromatic substitution reactions, while the acetamide group is often added via acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the triazoloquinoxaline moiety to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring and the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydrotriazoloquinoxalines, and various substituted derivatives of the parent compound .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, its ability to intercalate into DNA and RNA structures contributes to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between the target compound and its analogs.
Structural Comparisons
- Triazoloquinoxaline vs. Oxadiazole/Oxazole Cores: The target compound’s 1,2,4-triazolo[4,3-a]quinoxaline core distinguishes it from simpler heterocycles like 1,2,4-oxadiazoles () or 1,3-oxazoles ().
- Substituent Diversity: The 4-isopropylphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorophenylsulfonyl in ), which could modulate solubility and target affinity. The 1,3-benzodioxole moiety is structurally analogous to catechol derivatives in but with improved metabolic resistance .
Spectroscopic Characterization
- The target compound’s 1H NMR would show distinct signals for the benzodioxole methylenedioxy group (~δ 5.9–6.1 ppm) and the isopropylphenoxy protons (δ ~1.2–1.4 ppm for CH(CH₃)₂). This aligns with benzodioxole derivatives in and triazolo systems in .
- Mass spectrometry would confirm the molecular ion peak at m/z ≈ 490–500 (calculated for C₂₇H₂₃N₅O₅), comparable to analogs in .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound with potential biological activities. Its molecular formula is , and it has been identified under various compound identifiers including ChemDiv Compound ID F842-0416. This compound is of interest due to its structural features that may confer specific biological activities.
The biological activity of this compound is primarily linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are critical in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity of this compound towards COX-2 over COX-1 has been noted, which is significant as COX-2 selective inhibitors tend to have fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Inhibition Studies
In studies examining COX inhibition:
- Selectivity Ratio : The COX-2/COX-1 ratio was calculated to assess selectivity. Compounds exhibiting a higher ratio than meloxicam (a known COX-2 selective inhibitor) indicate promising selectivity profiles.
| Compound | COX-1 Inhibition | COX-2 Inhibition | COX-2/COX-1 Ratio |
|---|---|---|---|
| F842-0416 | Moderate | High | > Meloxicam |
| Meloxicam | High | Very High | 1.0 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through various mechanisms:
- Scavenging Reactive Oxygen Species (ROS) : In vitro studies have shown that this compound can scavenge ROS effectively. For example, compounds similar to F842-0416 exhibited approximately 29% scavenging activity compared to control groups.
- DNA Repair Mechanisms : The regeneration of DNA strand breaks was notably enhanced when treated with this compound, suggesting a potential role in cellular repair processes during inflammation.
Case Studies and Research Findings
Research has indicated that compounds structurally related to F842-0416 exhibit significant biological activities:
Study Example 1: COX Inhibition
A study published in MDPI highlighted that several derivatives of benzodioxole showed enhanced inhibition of COX enzymes compared to traditional NSAIDs. The mechanism involved specific interactions at the active site of the enzyme, which were elucidated through molecular docking studies.
Study Example 2: Cellular Assays
In cellular assays, compounds similar to F842-0416 were tested for their effects on inflammation-induced cell lines. Results indicated a marked reduction in inflammatory markers such as prostaglandin E2 (PGE2), further supporting the anti-inflammatory potential of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
